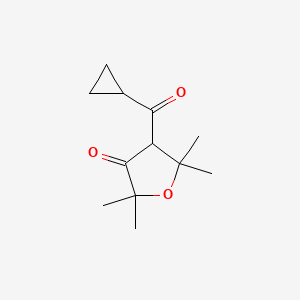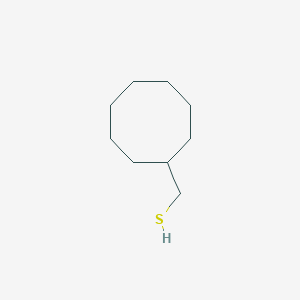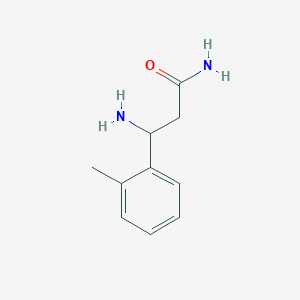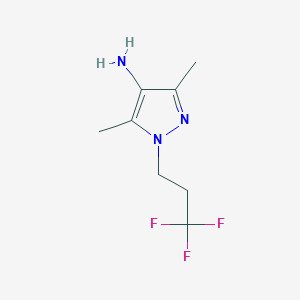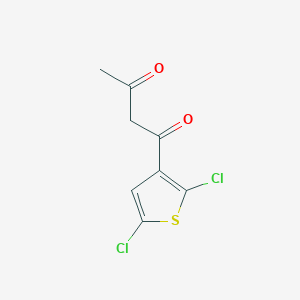
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione is an organic compound with the molecular formula C8H6Cl2O2S. This compound is characterized by the presence of a thiophene ring substituted with two chlorine atoms and a butane-1,3-dione moiety. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione typically involves the condensation of 2,5-dichlorothiophene with butane-1,3-dione under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione is not fully understood. studies suggest that it may interact with various molecular targets, including enzymes and receptors. For example, molecular docking studies have shown that derivatives of this compound can bind to cytochrome P450 enzymes, potentially inhibiting their activity . This interaction could lead to various biological effects, such as antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides: These compounds share the dichlorothiophene moiety and have shown similar biological activities.
6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile: Another compound with a dichlorothiophene ring, used in similar research applications.
Uniqueness
1-(2,5-Dichlorothiophen-3-yl)butane-1,3-dione is unique due to its specific combination of a thiophene ring and a butane-1,3-dione moiety. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H6Cl2O2S |
|---|---|
Peso molecular |
237.10 g/mol |
Nombre IUPAC |
1-(2,5-dichlorothiophen-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H6Cl2O2S/c1-4(11)2-6(12)5-3-7(9)13-8(5)10/h3H,2H2,1H3 |
Clave InChI |
WXCOXMCJGYRSNU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1=C(SC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275144.png)

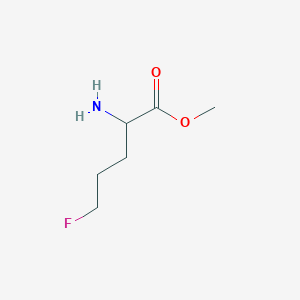
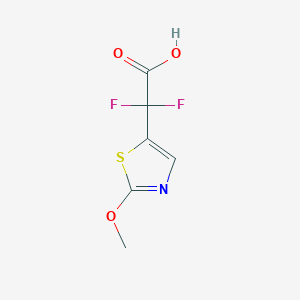
![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)
![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)

![2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15275185.png)
![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)
